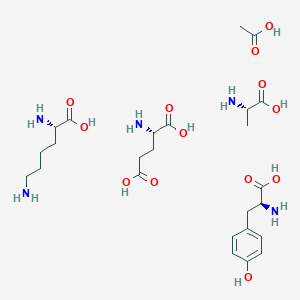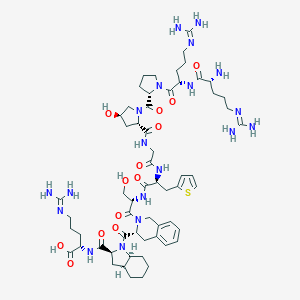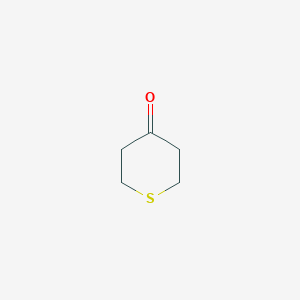
Sérénoréline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sermorelin acetate is the acetate salt of an amidated synthetic 29-amino acid peptide (GRF 1-29 NH 2 ) that corresponds to the amino-terminal segment of the naturally occurring human growth hormone-releasing hormone (GHRH or GRF) consisting of 44 amino acid residues
The biologically active fragment of human growth hormone-releasing factor, consisting of GHRH(1-29)-amide. This N-terminal sequence is identical in several mammalian species, such as human, pig, and cattle. It is used to diagnose or treat patients with GROWTH HORMONE deficiency.
Applications De Recherche Scientifique
1. Évaluation diagnostique de la déficience en hormone de croissance La sérénoréline est cliniquement utilisée pour évaluer la sécrétion de l'hormone de croissance. Elle est particulièrement utile dans les tests diagnostiques qui évaluent l'axe hypothalamo-hypophysaire, en particulier lorsque l'on suspecte une déficience en hormone de croissance .
Amélioration de la masse musculaire maigre
Des recherches indiquent que la this compound peut augmenter la masse musculaire maigre en favorisant la croissance osseuse et musculaire, ce qui est bénéfique pour les personnes cherchant à améliorer leur physique et leur santé globale .
Brûlage des graisses et gestion du poids
Il a été démontré que la this compound stimule les processus de combustion des graisses, ce qui peut aider à la gestion du poids et à lutter contre les problèmes liés à l'obésité .
Soutien nutritionnel en cas de maladie chronique
Il existe des preuves que la this compound améliore la nutrition chez les personnes souffrant de maladies chroniques, aidant à maintenir un métabolisme équilibré .
Réduction de l'activité des crises
Certaines études suggèrent que la this compound peut réduire l'activité des crises, bien que les mécanismes et les applications exacts soient encore à l'étude .
Cicatrisation des plaies
La this compound pourrait jouer un rôle dans la promotion de la cicatrisation des plaies, ce qui en fait un agent thérapeutique potentiel dans la récupération des blessures .
Conditionnement physique et développement musculaire
Dans le contexte du conditionnement physique, la this compound est explorée pour sa capacité à améliorer le développement musculaire en tirant parti des processus biologiques naturels pour un traitement qui s'aligne sur les mécanismes de régulation du corps .
Mécanisme D'action
Target of Action
Sermorelin, also known as GHRH (1-29), is a synthetic peptide analogue of growth hormone-releasing hormone (GHRH) . The primary target of Sermorelin is the growth hormone-releasing hormone receptor (GHRHR) . This receptor plays a crucial role in stimulating the pituitary gland to release growth hormone (GH) .
Mode of Action
Sermorelin works by binding to the GHRHR and mimicking the native growth hormone-releasing factor (GRF). This interaction stimulates the pituitary gland to release GH . It’s worth noting that Sermorelin has a negative feedback mechanism, which prevents the overproduction of growth hormones .
Biochemical Pathways
It is known that the activation of ghrhr by sermorelin leads to the release of gh from the pituitary gland . GH then exerts its effects on various tissues, leading to increased protein synthesis, cell growth, and metabolism .
Pharmacokinetics
It is known that the half-life of sermorelin is approximately 11-12 minutes
Result of Action
The stimulation of GH release by Sermorelin leads to a variety of molecular and cellular effects. These include increased protein synthesis, cell growth, and metabolism . In clinical settings, Sermorelin is used to treat children with growth hormone deficiency or growth failure . It increases plasma GH concentration, thereby promoting growth and development .
Action Environment
Environmental factors can influence the action of Sermorelin. For instance, lifestyle factors such as diet and exercise can affect the body’s GH levels and thus the efficacy of Sermorelin . Moreover, Sermorelin’s metabolic influence may support better energy utilization and enhanced exercise performance .
Analyse Biochimique
Biochemical Properties
Sermorelin works by increasing the natural production of growth hormone in the pituitary gland . It interacts with receptors in the brain, signaling the pituitary gland to release growth hormone into the bloodstream . This hormone regulates growth, metabolism, and body composition .
Cellular Effects
Sermorelin influences cell function by promoting growth, muscle development, and overall well-being . It impacts cell signaling pathways related to growth hormone release and can influence gene expression related to growth and development .
Molecular Mechanism
Sermorelin exerts its effects at the molecular level by binding to specific receptors in the brain and stimulating the pituitary gland to release growth hormone . This can lead to changes in gene expression and cellular metabolism related to growth and development .
Dosage Effects in Animal Models
Higher doses may lead to increased growth hormone production, while lower doses may have less pronounced effects .
Metabolic Pathways
Sermorelin is involved in the metabolic pathway of growth hormone production. It interacts with receptors in the brain to stimulate the pituitary gland to release growth hormone, which then influences various metabolic processes in the body .
Transport and Distribution
Sermorelin is transported in the body through the bloodstream after administration . It is distributed throughout the body, where it can interact with receptors in the brain to stimulate growth hormone release .
Subcellular Localization
Sermorelin acts at the level of the brain and pituitary gland to stimulate growth hormone release . It does not have a specific subcellular localization as it acts on receptors present on the cell surface .
Propriétés
| Sermorelin binds to the growth hormone releasing hormone receptor and mimics native GRF in its ability to stimulate growth hormone secretion. | |
Numéro CAS |
86168-78-7 |
Formule moléculaire |
C149H246N44O42S |
Poids moléculaire |
3357.9 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165)/t77-,78-,79-,80-,81-,82+,88-,89-,90-,91-,92-,93-,94-,95-,96-,97+,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,115-,116-,117-,118-/m0/s1 |
Clé InChI |
WGWPRVFKDLAUQJ-TWFXBKMCSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |
Pureté |
98% |
Numéros CAS associés |
114466-38-5 (acetate) |
Séquence |
Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2 |
Synonymes |
Geref GHRH(1-29)NH2 GRF(1-29)NH2 Growth Hormone-Releasing Factor(1-29)Amide hGHRH(1-29)NH2 Sermorelin Sermorelin Acetate Somatotropin-Releasing-Hormone(1-29)Amide |
Origine du produit |
United States |
Q1: What is the significance of site-specific conjugation to peptides like sermorelin?
A1: Site-specific conjugation allows for precise control over the location of the polymer attachment on the sermorelin molecule []. This control is crucial because it can directly influence the peptide's activity, stability, and how it interacts with other molecules in the body.
Q2: How could the method described in the abstract be beneficial for research on sermorelin?
A2: The method could be used to create sermorelin conjugates with improved pharmacological properties []. For example, attaching a specific polymer to sermorelin could potentially enhance its stability, increase its circulation time in the bloodstream, or even facilitate its delivery to specific target tissues.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3'R,3aS,4S,4'S,5'R,6R,6'R,7S,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1R)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B549156.png)

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)







